molecular formula C6H8FIN2 B3031103 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole CAS No. 1443278-91-8

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B3031103
CAS No.: 1443278-91-8
M. Wt: 254.04
InChI Key: FWYPPKWDQSAWOU-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a fluoroethyl group, an iodine atom, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the substituents or the pyrazole ring itself.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide, thiols, and amines can be used in the presence of suitable solvents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluoroethyl and iodine substituents can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Fluoro-ethyl)-4-chloro-5-methyl-1H-pyrazole
  • 1-(2-Fluoro-ethyl)-4-bromo-5-methyl-1H-pyrazole
  • 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole

Comparison: 1-(2-Fluoro-ethyl)-4-iodo-5-methyl-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Compared to its chloro and bromo analogs, the iodine substituent provides higher polarizability and potential for forming stronger halogen bonds. Additionally, the position of the methyl group on the pyrazole ring can affect the compound’s steric and electronic properties, further distinguishing it from similar compounds.

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-5-6(8)4-9-10(5)3-2-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPPKWDQSAWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243965
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443278-91-8
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(2-fluoroethyl)-4-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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